molecular formula C14H12FN3O2S B11515746 2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11515746
M. Wt: 305.33 g/mol
InChI Key: XVFUHTIKOBZUAI-UHFFFAOYSA-N
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Description

2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with cyano, fluorophenyl, and oxo groups, along with a sulfanylacetamide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano and fluorophenyl groups. The final step involves the formation of the sulfanylacetamide moiety through a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The cyano and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide derivative under mild conditions, often using a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, 2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can be used to study enzyme interactions and inhibition due to its potential binding affinity to certain biological targets.

Medicine

This compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features suggest it could be a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups may facilitate binding to active sites, while the sulfanylacetamide moiety could interact with other functional groups within the target molecule. This interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
  • 2-{[3-Cyano-4-(3-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, 2-{[3-Cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyano group also adds to its versatility in undergoing various chemical transformations.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H12FN3O2S

Molecular Weight

305.33 g/mol

IUPAC Name

2-[[5-cyano-4-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H12FN3O2S/c15-9-3-1-2-8(4-9)10-5-13(20)18-14(11(10)6-16)21-7-12(17)19/h1-4,10H,5,7H2,(H2,17,19)(H,18,20)

InChI Key

XVFUHTIKOBZUAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)F

Origin of Product

United States

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